molecular formula C16H12O3S B6404508 4-[Benzo(b)thiophen-2-yl]-3-methoxybenzoic acid CAS No. 1262008-96-7

4-[Benzo(b)thiophen-2-yl]-3-methoxybenzoic acid

Cat. No.: B6404508
CAS No.: 1262008-96-7
M. Wt: 284.3 g/mol
InChI Key: YSRDHGYYFFTSDQ-UHFFFAOYSA-N
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Description

4-[Benzo(b)thiophen-2-yl]-3-methoxybenzoic acid is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Benzo(b)thiophen-2-yl]-3-methoxybenzoic acid typically involves the formation of the benzothiophene core followed by functionalization at specific positions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the Paal-Knorr synthesis can be employed to form the thiophene ring, followed by electrophilic aromatic substitution to introduce the benzoic acid and methoxy groups.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process typically includes:

  • Formation of the benzothiophene core.
  • Functionalization to introduce the methoxy group.
  • Carboxylation to form the benzoic acid moiety. These steps are optimized for yield and purity, often involving catalytic processes and controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[Benzo(b)thiophen-2-yl]-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions, often in the presence of catalysts.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated, alkylated, or other substituted derivatives.

Scientific Research Applications

4-[Benzo(b)thiophen-2-yl]-3-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[Benzo(b)thiophen-2-yl]-3-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene-2-carboxylic acid: Similar structure but lacks the methoxy group.

    3-Methoxybenzoic acid: Contains the methoxy and carboxylic acid groups but lacks the benzothiophene core.

    2-Phenylbenzo[b]thiophene: Similar core structure but different functional groups.

Uniqueness

4-[Benzo(b)thiophen-2-yl]-3-methoxybenzoic acid is unique due to the combination of the benzothiophene core with the methoxy and carboxylic acid functional groups. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-(1-benzothiophen-2-yl)-3-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3S/c1-19-13-8-11(16(17)18)6-7-12(13)15-9-10-4-2-3-5-14(10)20-15/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRDHGYYFFTSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101250489
Record name Benzoic acid, 4-benzo[b]thien-2-yl-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101250489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262008-96-7
Record name Benzoic acid, 4-benzo[b]thien-2-yl-3-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262008-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-benzo[b]thien-2-yl-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101250489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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